Molecular weight and formula of 2-(4-Chlorophenyl)-5-nitropyridine
Molecular weight and formula of 2-(4-Chlorophenyl)-5-nitropyridine
Cheminformatics, Synthesis, and Structural Validation of a Nitro-Biaryl Scaffold
Executive Summary
This technical guide provides an in-depth analysis of 2-(4-Chlorophenyl)-5-nitropyridine (CAS: 874492-01-0), a critical biaryl intermediate used in medicinal chemistry. Characterized by an electron-deficient pyridine ring coupled with a halogenated phenyl group, this scaffold serves as a precursor for kinase inhibitors and VCP (Valosin-Containing Protein) modulators. This document outlines its physicochemical properties, validated synthetic protocols, and structural characterization standards for researchers in drug discovery.
Part 1: Physicochemical Characterization
The core identity of the molecule is defined by its biaryl connectivity and specific isotopic signature due to the chlorine substituent.
Core Data Table
| Property | Value | Technical Note |
| IUPAC Name | 2-(4-Chlorophenyl)-5-nitropyridine | Biaryl system nomenclature |
| CAS Number | 874492-01-0 | Primary identifier |
| Molecular Formula | Confirmed by elemental analysis standards | |
| Molecular Weight | 234.64 g/mol | Monoisotopic mass: ~234.02 g/mol |
| Exact Mass | 234.0196 | Useful for HRMS calibration |
| LogP (Predicted) | ~3.2 - 3.5 | Lipophilic due to biaryl/chloro nature |
| H-Bond Acceptors | 3 | Nitro group (2) + Pyridine N (1) |
| H-Bond Donors | 0 | No labile protons |
Mass Spectrometry Logic (Isotopic Validation)
For structural confirmation, the presence of a single chlorine atom dictates a specific isotopic abundance pattern in Mass Spectrometry. The natural abundance of
Figure 1: Mass Spectrometry Isotopic Logic. The 3:1 intensity ratio between m/z 234 and 236 confirms the presence of a single chlorine atom.
Part 2: Synthetic Methodology (Suzuki-Miyaura Coupling)[1][2][3]
The most robust route to 2-(4-Chlorophenyl)-5-nitropyridine is the palladium-catalyzed cross-coupling of 2-chloro-5-nitropyridine with 4-chlorophenylboronic acid .
Reaction Pathway
The reaction utilizes the electron-deficient nature of the 2-chloro-5-nitropyridine (an activated heteroaryl halide) to facilitate oxidative addition.
Figure 2: Suzuki-Miyaura Coupling Workflow. The palladium cycle facilitates the biaryl bond formation under basic conditions.
Detailed Experimental Protocol
Note: This protocol is adapted from standard biaryl coupling procedures for nitropyridines.
Reagents:
-
2-Chloro-5-nitropyridine (1.0 equiv)[1]
-
4-Chlorophenylboronic acid (1.1 equiv)
-
Catalyst:
(0.05 equiv) -
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Setup: In a reaction vial equipped with a magnetic stir bar, combine the heteroaryl chloride, boronic acid, and palladium catalyst.
-
Inert Atmosphere: Evacuate the vial and backfill with Nitrogen or Argon (repeat 3x) to prevent homocoupling or catalyst oxidation.
-
Solvent Addition: Add degassed 1,4-Dioxane and the aqueous base solution via syringe.
-
Reaction: Heat the mixture to 80–100°C for 4–12 hours. Monitor conversion via TLC (eluent: Hexanes/Ethyl Acetate) or LC-MS.
-
Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Purify the crude residue via flash column chromatography (
, gradient 0-20% EtOAc in Hexanes) to yield the yellow solid product.
Expert Insight: The nitro group at position 5 makes the pyridine ring highly electron-deficient. This enhances the rate of oxidative addition at the C2 position, often allowing the reaction to proceed faster than with electron-rich pyridines.
Part 3: Structural Validation
To validate the synthesized material, researchers should look for the following spectroscopic signals.
Proton NMR ( NMR)
-
Pyridine Region: Look for a distinct singlet (or doublet with small coupling) at ~9.4 ppm corresponding to the proton at C6 (adjacent to the nitro group and nitrogen). The proton at C3 and C4 will appear as doublets/multiplets in the 8.0–8.5 ppm range.
-
Phenyl Region: The 4-chlorophenyl group will show a characteristic "AA'BB'" system (two doublets) in the 7.4–7.8 ppm range, integrating to 4 protons.
Infrared Spectroscopy (FT-IR)
-
Nitro Group (
): Strong asymmetric stretch at ~1520 and symmetric stretch at ~1340 . -
C-Cl Stretch: Weak to medium band in the 700–800
region.
Part 4: Reactivity & Applications[3][5]
Reduction to Amine
The primary utility of this scaffold is as a precursor to 2-(4-chlorophenyl)-5-aminopyridine .
-
Method: Hydrogenation (
, Pd/C) or Iron-mediated reduction ( ). -
Utility: The resulting amine is a key nucleophile for creating amide or urea linkages in kinase inhibitors.
Biological Relevance (VCP Modulation)
Research indicates that 2-phenyl-5-nitropyridine derivatives serve as modulators for Valosin-Containing Protein (VCP) . VCP is an ATPase involved in protein degradation pathways. Inhibitors or modulators of this pathway are currently under investigation for neurodegenerative diseases and oncology [1].
References
-
ChemicalBook. (2025). 2-(4-CHLOROPHENYL)-5-NITROPYRIDINE Properties and CAS 874492-01-0.[2][3][4] Link
-
Sigma-Aldrich. (2025). Product Search: 2-Chloro-5-nitropyridine (Starting Material). Link
-
Google Patents. (2012). WO2012014994A1 - Naphthalene derivatives and VCP modulation. Link
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
